molecular formula C17H22ClN3O5 B1454822 Methyl 4-(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate hydrochloride CAS No. 1094447-97-8

Methyl 4-(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate hydrochloride

Cat. No. B1454822
M. Wt: 383.8 g/mol
InChI Key: TZAQGLMPMYMECQ-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a trimethoxyphenyl group, an imidazole ring, and a pyridine ring . These groups are common in many biologically active compounds and can contribute to a wide range of properties.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazole and pyridine rings, as well as the trimethoxyphenyl group . These groups could potentially participate in a variety of chemical reactions.


Chemical Reactions Analysis

The imidazole and pyridine rings in the compound can participate in a variety of chemical reactions. The trimethoxyphenyl group can also be involved in reactions, particularly those involving aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the imidazole and pyridine rings could contribute to its basicity, while the trimethoxyphenyl group could influence its lipophilicity .

Scientific Research Applications

Tautomerism and Structural Studies

Research on similar aza heterocycles has focused on understanding their tautomerism and structural transformation products in both crystal and solution phases. These studies are crucial for the development of new pharmaceuticals and materials by revealing the stability and reactivity of these compounds (A. Gubaidullin et al., 2014).

Nucleoside Phosphoramidite Reagents

Investigations into nucleoside phosphoramidites have shown that certain pyridine hydrochloride compounds can be used to selectively activate these reagents for the synthesis of oligonucleotides. This has implications for the synthesis of DNA and RNA analogues, which are important in genetic research and therapy (S. Gryaznov, R. Letsinger, 1992).

Biological Screening

Compounds with structural similarities have been synthesized and screened for their biological activity against various bacteria and fungi. These studies contribute to the development of new antimicrobial agents (V. V. Bhuva et al., 2015).

Chemical and Electrochemical Studies

Chemical and electrochemical studies have been conducted on imidazo[4,5-b]pyridine derivatives to evaluate their performance as corrosion inhibitors for mild steel. This has potential applications in extending the life of metal structures and components (A. Saady et al., 2021).

Synthesis and Antimicrobial Activity

Research on novel bicyclic compounds, including those with imidazo and pyrrolidine fused structures, has shown potential in antimicrobial activity. This highlights the importance of these compounds in developing new therapeutic agents (Yahya Nural et al., 2018).

Future Directions

Future research on this compound could involve further exploration of its synthesis, as well as investigation of its biological activity and potential applications .

properties

IUPAC Name

methyl 4-(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O5.ClH/c1-22-12-6-5-9(15(23-2)16(12)24-3)13-14-10(18-8-19-14)7-11(20-13)17(21)25-4;/h5-6,8,11,13,20H,7H2,1-4H3,(H,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZAQGLMPMYMECQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C2C3=C(CC(N2)C(=O)OC)NC=N3)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 4-(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate hydrochloride
Reactant of Route 3
Methyl 4-(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate hydrochloride
Reactant of Route 4
Methyl 4-(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate hydrochloride
Reactant of Route 5
Reactant of Route 5
Methyl 4-(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate hydrochloride
Reactant of Route 6
Methyl 4-(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate hydrochloride

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